N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Carcinogenic Studies and Biological Impact
- Research has been conducted on the carcinogenic effects of heterocyclic aromatic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, highlighting the importance of analyzing these compounds to understand their biological effects and potential risks (Teunissen et al., 2010).
Degradation of Hazardous Compounds
- Advanced oxidation processes have been identified as effective methods for the mineralization of nitrogen-containing compounds, including various amines, dyes, and pesticides, which are challenging to degrade using conventional methods. This research underscores the potential of these processes in improving water treatment schemes (Bhat & Gogate, 2021).
Chemical Synthesis and Properties
- The synthesis and properties of chemical compounds containing pyridine and benzimidazole or benzthiazole have been reviewed, highlighting the diverse applications and significant roles of these compounds in chemical reactions and biological activities (Boča et al., 2011).
Environmental and Technological Applications
- Amine-functionalized sorbents have been critically reviewed for their efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, showcasing the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal. This highlights the potential for developing next-generation sorbents for environmental applications (Ateia et al., 2019).
Safety And Hazards
This would involve examining any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve discussing potential areas for future research or applications of the compound.
properties
IUPAC Name |
N'-[6-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)6-2-1-3-7(14-6)13-5-4-12/h1-3H,4-5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEWMZAPGVLJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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